2-(4-Acetylbenzamido)-3-methyl-N-(propan-2-yl)benzamide
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Overview
Description
2-(4-Acetylbenzamido)-3-methyl-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzamide core with acetyl and methyl substituents, making it a versatile molecule for various synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylbenzamido)-3-methyl-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of aniline derivatives followed by amide formation. The reaction conditions often include the use of acetic anhydride and polyphosphoric acid to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylbenzamido)-3-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide or acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or acetyl derivatives.
Scientific Research Applications
2-(4-Acetylbenzamido)-3-methyl-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Acetylbenzamido)-3-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylphenyl)-3-methylbenzamide
- 2-(4-Acetylphenylamino)-3-methylbenzamide
- N-(4-Acetylbenzyl)-3-methylbenzamide
Uniqueness
2-(4-Acetylbenzamido)-3-methyl-N-(propan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and isopropyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
568551-89-3 |
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Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(4-acetylbenzoyl)amino]-3-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C20H22N2O3/c1-12(2)21-20(25)17-7-5-6-13(3)18(17)22-19(24)16-10-8-15(9-11-16)14(4)23/h5-12H,1-4H3,(H,21,25)(H,22,24) |
InChI Key |
NVHIUWJNQFWLBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(C)C)NC(=O)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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